sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate
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Overview
Description
sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate is a chemical compound with a unique structure and significant biological activity.
Preparation Methods
The synthesis of sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the desired compound . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.
Chemical Reactions Analysis
sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it has shown potential in cell function and signal transduction studies. In medicine, it is being explored for its therapeutic effects on various diseases. Additionally, it has applications in industrial research, particularly in the development of new materials and processes.
Mechanism of Action
The mechanism of action of sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cell function and signal transduction. The exact molecular pathways involved are still under investigation, but preliminary studies suggest significant potential for therapeutic applications .
Comparison with Similar Compounds
sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and biological activities.
Conclusion
This compound is a compound with significant potential in scientific research. Its unique structure, diverse chemical reactions, and wide range of applications make it a valuable subject of study. Ongoing research will continue to uncover its full potential and pave the way for new discoveries in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S.Na/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQRBVOQGUPTLG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NNaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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